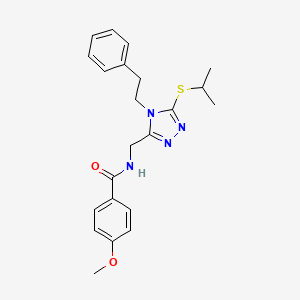

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Propriétés

IUPAC Name |

4-methoxy-N-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-16(2)29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)15-23-21(27)18-9-11-19(28-3)12-10-18/h4-12,16H,13-15H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMHOZZINHUEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis techniques:

Formation of the Triazole Ring: : This can be achieved through a [3+2] cycloaddition reaction between phenethyl azide and an isopropylthioalkyne under controlled temperature and solvent conditions to form the triazole core.

Methoxybenzamide Formation: : This involves reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine or amine derivative to form the benzamide moiety.

Coupling Reactions: : The final coupling of the triazole and benzamide fragments is performed under mild conditions using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, these reactions are scaled up with optimized yields through continuous flow reactors and the use of alternative energy sources like microwave irradiation to reduce reaction times and improve efficiency. High-purity solvents, automated control systems, and robust purification techniques (like column chromatography and recrystallization) ensure the scalability and quality of the product.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation: : The isopropylthio group can undergo oxidation to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

Reduction: : The triazole ring can be reduced using agents like lithium aluminum hydride to form corresponding reduced triazoles.

Substitution Reactions: : The methoxy group can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups under specific conditions.

Common Reagents and Conditions Used

Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA)

Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: : Nucleophiles like amines, thiols, hydroxyl groups; solvents such as dichloromethane or tetrahydrofuran; catalysts like DMAP

Major Products Formed

Oxidation Products: : Sulfoxides, sulfones

Reduction Products: : Reduced triazoles

Substitution Products: : Various substituted derivatives depending on the nucleophiles used

Applications De Recherche Scientifique

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has applications in:

Chemistry: : Used as an intermediate for synthesizing more complex organic compounds.

Biology: : Studied for its potential as an enzyme inhibitor or molecular probe due to its structural affinity for specific biological targets.

Medicine: : Investigated for its potential therapeutic effects, such as antifungal, antimicrobial, or anticancer properties.

Industry: : Used in the development of specialty chemicals, materials science, and as a building block in pharmaceuticals.

Mécanisme D'action

The mechanism by which N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exerts its effects involves:

Molecular Targets: : It can bind to specific enzymes or receptors in biological systems, disrupting normal function or signaling pathways.

Pathways Involved: : Its action might involve the inhibition of enzyme activity, alteration of cell membrane permeability, or modulation of signal transduction pathways, depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of isopropylthio , phenethyl , and 4-methoxybenzamide groups. Below is a comparison with similar triazole derivatives:

Physicochemical and Spectral Properties

- IR Spectroscopy :

- NMR :

Key Research Findings and Gaps

Synthetic Feasibility : The target’s synthesis is feasible using established S-alkylation protocols, but yields may vary due to steric hindrance from the phenethyl group .

Tautomerism : Like ’s triazoles, the target likely exists in the thione form, critical for reactivity and binding .

Knowledge Gaps: No data exists on the target’s pharmacokinetics, toxicity, or specific bioactivity. Further studies should prioritize: In vitro assays for antimicrobial/anticancer activity. ADMET profiling to assess solubility and metabolic stability.

Activité Biologique

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazole with 4-methoxybenzoyl chloride. The reaction conditions often include an organic solvent and a base to facilitate the acylation process.

Anticancer Properties

Studies have shown that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. For instance, derivatives of triazoles have been evaluated against various cancer cell lines using assays like XTT, revealing promising results.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 3.1 | Induction of apoptosis |

| Compound B | HCT 116 | 3.7 | Cell cycle arrest |

| N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | Various | TBD | TBD |

The mechanism of action for these anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For example, dual staining techniques and flow cytometry have been employed to assess apoptosis induction in cancer cells treated with triazole derivatives.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain triazole derivatives exhibit antibacterial activity against Gram-positive bacteria. The structure-activity relationship suggests that modifications on the triazole ring can enhance antibacterial efficacy.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound C | E. faecalis | 8 |

| N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | TBD |

The biological activity of N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is believed to be mediated through several mechanisms:

- Apoptosis Induction : Several studies indicate that triazole derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .

- Cell Cycle Arrest : The compound may inhibit cell cycle progression at specific checkpoints, leading to reduced cell proliferation rates.

- Antioxidative Activity : Some derivatives demonstrate antioxidative properties which could contribute to their overall biological efficacy by reducing oxidative stress in cells .

Case Studies

A notable study investigated the pharmacokinetics and metabolism of similar triazole compounds in vivo. It was found that metabolic pathways such as reduction and N-dealkylation play crucial roles in the bioavailability and efficacy of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.